N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

BTK inhibitor Kinase selectivity Covalent inhibitor

Select this precisely engineered BTK inhibitor building block for your kinase or phosphatase programs. The rigid 4-phenyloxane core, linked to a 4-(trifluoromethyl)phenylpropanamide chain, delivers conformational constraint and a unique electron-withdrawing signature that simple benzyl or chloro analogs cannot replicate, directly preventing >100-fold potency loss. With a 1 nM BTK enzymatic IC50 and 12 nM cellular activity, it is an essential comparator for selectivity panels and a proven starting point for fragment growing, as validated by the PTP1B co-crystal (PDB 5QEA) of its phenyloxane fragment. Request a quote for guaranteed purity, ambient shipping, and immediate use in B-cell malignancy research.

Molecular Formula C22H24F3NO2
Molecular Weight 391.434
CAS No. 1797075-45-6
Cat. No. B2539379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
CAS1797075-45-6
Molecular FormulaC22H24F3NO2
Molecular Weight391.434
Structural Identifiers
SMILESC1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C22H24F3NO2/c23-22(24,25)19-9-6-17(7-10-19)8-11-20(27)26-16-21(12-14-28-15-13-21)18-4-2-1-3-5-18/h1-7,9-10H,8,11-16H2,(H,26,27)
InChIKeyNENZMVLRAQZUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1797075-45-6): Procurement-Relevant Chemical Profile


N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1797075-45-6, molecular formula C22H24F3NO2, MW 391.434) is a synthetic small molecule featuring a 4-phenyltetrahydro-2H-pyran (phenyloxane) scaffold linked via a methylene spacer to a propanamide chain bearing a 4-(trifluoromethyl)phenyl terminus . This compound belongs to a class of substituted propanamides that are widely explored in medicinal chemistry for kinase inhibition and nuclear receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyloxane moiety provides conformational constraint, a combination that distinguishes it from simpler benzylamide or phenethylamide analogs. The compound is cataloged as a research chemical and has appeared in patent disclosures as a building block for BTK-targeted agents [1].

Why N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide Cannot Be Replaced by Closest Analogs


Simple substitution of the phenyloxane-methyl core with a benzyl or linear alkyl linker abolishes the conformational restriction that is critical for target engagement. The tetrahydropyran ring locks the phenyl group in a specific orientation, while the trifluoromethyl substituent on the distal phenyl ring provides a unique electron-withdrawing and lipophilic signature that cannot be replicated by methyl, chloro, or methoxy analogs . Patent data demonstrate that even closely related propanamides (e.g., those lacking the oxane ring or bearing different aryl substituents) exhibit >100-fold loss in BTK binding affinity, illustrating that the precise combination of the phenyloxane scaffold and the 4-CF3-phenylpropanamide tail is non-redundant [1].

Quantitative Differentiation Evidence for N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide Against Comparator Candidates


BTK Inhibition Potency: Head-to-Head Within Patent Series

In a fluorescence-based BTK enzymatic assay, the target compound (Example 99 of US20240083900) inhibited BTK with an IC50 of 1 nM. In contrast, the des-trifluoromethyl analog (Example 100) and the oxane-opened chain analog (Example 101) showed IC50 values of >100 nM and 550 nM, respectively, representing a >100-fold and >500-fold loss in potency [1][2].

BTK inhibitor Kinase selectivity Covalent inhibitor

Cellular Target Engagement: BTK Signaling in Ramos Cells

In anti-IgM stimulated Ramos B-cells, the target compound inhibited PLCγ2 phosphorylation (a direct readout of BTK activity) with an IC50 of 12 nM, whereas the 4-fluoro analog (Example 79) required an IC50 of 120 nM, indicating a 10-fold improvement in cellular target engagement conferred by the trifluoromethyl group [1].

Cellular pharmacology Target engagement B-cell receptor signaling

CYP3A4 Liability: Selectivity Versus Off-Target Metabolism Risk

The target compound inhibited CYP3A4 with an IC50 >2,000 nM, whereas the unsubstituted phenyl analog (Example 66) showed an IC50 of 850 nM, reflecting a >2.3-fold improvement in CYP3A4 selectivity [1]. This suggests a reduced potential for drug-drug interactions upon further development.

Drug metabolism CYP inhibition Off-target risk

Recommended Procurement Scenarios for N-[(4-Phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide Based on Evidence


BTK Inhibitor Lead Optimization Campaigns

Procure when seeking a BTK inhibitor with single-digit nanomolar enzymatic activity and confirmed cellular target engagement. The compound's 1 nM BTK IC50 and 12 nM cellular PLCγ2 IC50 [1] make it suitable as a starting point for covalent or reversible BTK inhibitor programs, particularly in B-cell malignancy research.

Kinase Selectivity Profiling Panels

Use as a reference compound in selectivity panels to benchmark off-target kinase activity. The >2,000 nM CYP3A4 IC50 [1] indicates a favorable selectivity window that can serve as a comparator when assessing newer analogs for metabolic liability.

Structure-Activity Relationship (SAR) Studies of Phenyloxane Scaffolds

Employ as a key probe to interrogate the contribution of the trifluoromethyl group versus fluoro, chloro, or unsubstituted phenyl moieties. The 10- to 100-fold potency differences quantified in the patent [1] provide clear SAR benchmarks.

Fragment-Based Drug Discovery (FBDD) Expansion

The phenyloxane fragment (N-[(4-phenyloxan-4-yl)methyl]acetamide) has been crystallized in complex with PTP1B (PDB 5QEA) [2]. The full compound extends this fragment, making it a logical next step for fragment growing campaigns targeting phosphatases or kinases.

Quote Request

Request a Quote for N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.